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# Unveiling 42-(2-Tetrazolyl)rapamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	42-(2-Tetrazolyl)rapamycin	
Cat. No.:	B15552880	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

**42-(2-Tetrazolyl)rapamycin**, identified by the CAS number 221877-56-1, is a semi-synthetic derivative of rapamycin (sirolimus), a macrolide compound with potent immunosuppressive and anti-proliferative properties. As an analog of rapamycin, it is classified as a specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2][3][4] This technical guide provides a comprehensive overview of **42-(2-Tetrazolyl)rapamycin**, focusing on its synthesis, mechanism of action, and relevant experimental data, compiled to assist researchers and professionals in the field of drug development.

## **Physicochemical Properties**

While detailed experimental data for **42-(2-Tetrazolyl)rapamycin** is not extensively available in peer-reviewed literature, its fundamental properties can be inferred from its chemical structure and information available from commercial suppliers.



Property	Value	Source
CAS Number	221877-56-1	MedChemExpress[1]
Molecular Formula	C52H79N5O12	Inferred from structure
Molecular Weight	966.2 g/mol	Inferred from structure
Appearance	White to off-white solid	Typical for macrolides
Solubility	Soluble in DMSO	MedChemExpress[1]

## **Synthesis**

The synthesis of **42-(2-Tetrazolyl)rapamycin** is detailed in patent US 20080171763 A1.[1][2][3] [4][5] The process involves the chemical modification of the hydroxyl group at the C-42 position of the rapamycin macrocycle.

# Experimental Protocol: Synthesis of 42-(2-Tetrazolyl)rapamycin

#### Materials:

- Rapamycin
- Triethylamine
- Dichloromethane (DCM)
- · Trifluoromethanesulfonic anhydride
- 1H-Tetrazole
- Sodium bicarbonate (aqueous solution)
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography



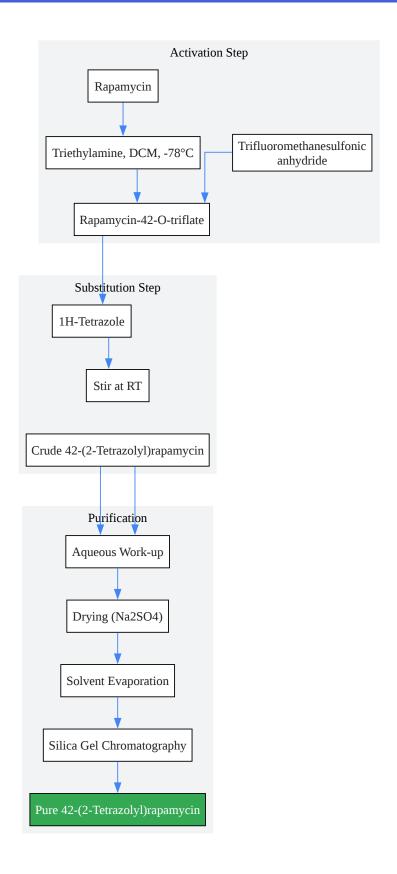
• Ethyl acetate/hexanes solvent system

#### Procedure:

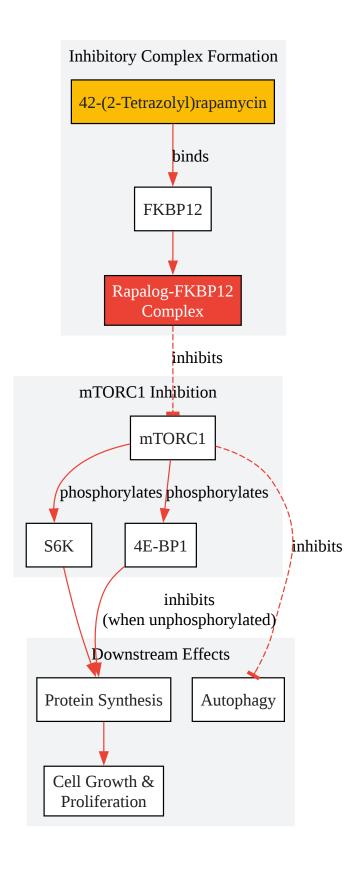
- Activation of the C-42 Hydroxyl Group: Rapamycin is dissolved in dichloromethane and cooled to -78°C. Triethylamine is added, followed by the dropwise addition of trifluoromethanesulfonic anhydride. The reaction is stirred at this temperature for approximately 30 minutes to form the C-42 triflate intermediate.
- Nucleophilic Substitution: 1H-Tetrazole is added to the reaction mixture. The solution is allowed to warm to room temperature and stirred for several hours to facilitate the nucleophilic substitution of the triflate group by the tetrazole.
- Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.
- Chromatography: The crude product is purified by silica gel column chromatography using a
  gradient of ethyl acetate in hexanes to yield 42-(2-Tetrazolyl)rapamycin as a solid.

Diagram: Synthetic Workflow

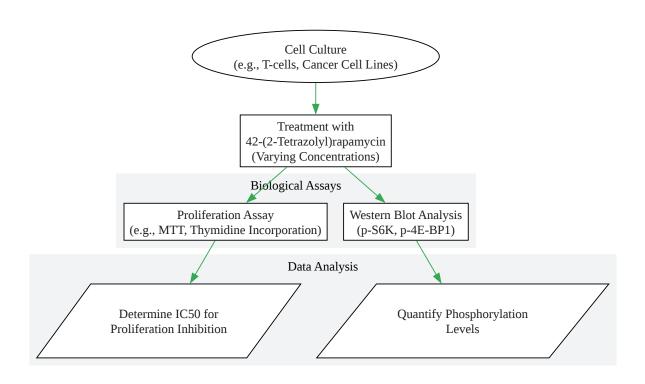












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